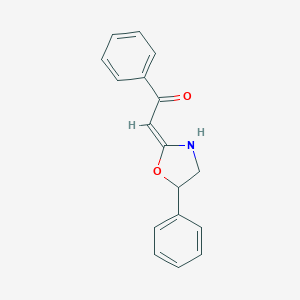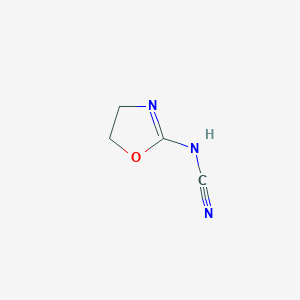![molecular formula C17H16O2 B230521 Methyl 4-[2-(4-methylphenyl)vinyl]benzoate](/img/structure/B230521.png)
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate, also known as Methyl cinnamate, is an organic compound that belongs to the class of cinnamates. It is widely used in the cosmetic and fragrance industry due to its pleasant aroma and flavor. However, in recent years, Methyl cinnamate has gained significant attention in the field of scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate is not fully understood. However, it has been suggested that its pharmacological properties may be attributed to its ability to modulate various signaling pathways in the body. For instance, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to exhibit a wide range of biochemical and physiological effects. For instance, it has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been shown to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has several advantages for lab experiments. It is readily available and can be easily synthesized in the laboratory. Additionally, it is relatively inexpensive and has a low toxicity profile. However, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has some limitations for lab experiments. It is highly volatile and can be difficult to handle. Moreover, its solubility in water is limited, which can make it challenging to use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate. One potential area of research is the development of novel drug formulations that incorporate Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate as an active ingredient. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate and its potential therapeutic applications. Moreover, the use of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate in combination with other drugs or natural compounds may enhance its pharmacological properties and improve its efficacy. Finally, the investigation of the potential side effects and toxicity of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate is essential for its safe use in various applications.
Conclusion
In conclusion, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate is an organic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It possesses antioxidant, anti-inflammatory, and antimicrobial activities and has been reported to exhibit anticancer, antihyperglycemic, and neuroprotective properties. Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate can be synthesized through the esterification reaction between cinnamic acid and methanol and has several advantages for lab experiments. However, further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate can be synthesized through the esterification reaction between cinnamic acid and methanol in the presence of a catalyst such as concentrated sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained through distillation and purification.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been the subject of extensive scientific research due to its potential pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to exhibit anticancer, antihyperglycemic, and neuroprotective properties.
Eigenschaften
Molekularformel |
C17H16O2 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
methyl 4-[(E)-2-(4-methylphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19-2/h3-12H,1-2H3/b8-7+ |
InChI-Schlüssel |
PVDGTKDIUWXLNG-BQYQJAHWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)

![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)


![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)

![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)
![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)

